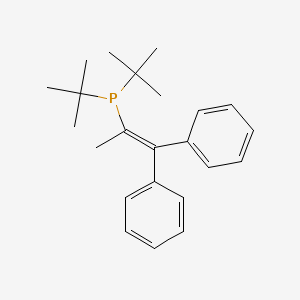
vBRIDP
货号 B1601661
分子量: 338.5 g/mol
InChI 键: CYGZMOQFIMJEIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06455720B1
Procedure details


Into a reactor were introduced 1.37 g (5.0 mmol) of the 2-bromo-11-diphenylpropene obtained in Example 1 (2), 0.134 g (5.5 mmol) of magnesium, and 11 mL of THF under a nitrogen atmosphere. Iodine and bromobenzene were added to the mixture in a slight amount to ascertain initiation of a reaction. Thereafter, the reaction mixture was refluxed for 2 hours and then cooled. Thereto were added 0.520 g (5.3 mmol) of copper chloride and 1.1 mL (5.5 mmol) of chlorodi-t-butylphosphine. This reaction mixture was refluxed for 18 hours and then cooled to room temperature. Thereto was added 14 mL of heptane. The crystals yielded were taken out by filtration and dissolved in 40 mL of ethyl acetate. The resultant solution was washed with 28% ammonia water and an aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was recrystallized from ethanol to obtain 0.736 g (43%) of the target compound as white crystals.
Name
2-bromo-11-diphenylpropene
Quantity
1.37 g
Type
reactant
Reaction Step One








Name
Yield
43%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:8](P(C2C=CC=CC=2)C2C=CC=CC=2)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mg].II.BrC1C=CC=CC=1.Cl[P:40]([C:45]([CH3:48])([CH3:47])[CH3:46])[C:41]([CH3:44])([CH3:43])[CH3:42]>[Cu](Cl)Cl.CCCCCCC.C1COCC1>[C:1]1([C:7]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[C:8]([P:40]([C:45]([CH3:48])([CH3:47])[CH3:46])[C:41]([CH3:44])([CH3:43])[CH3:42])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
initiation of a reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was refluxed for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals yielded
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were taken out by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 40 mL of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant solution was washed with 28% ammonia water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(=C(C)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.736 g | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
